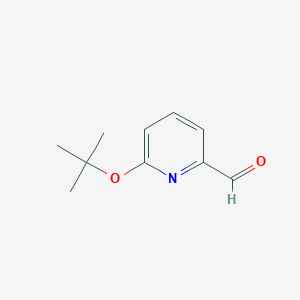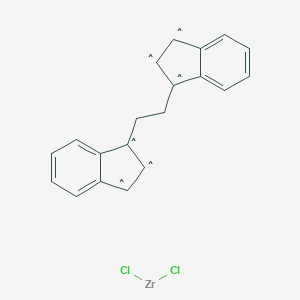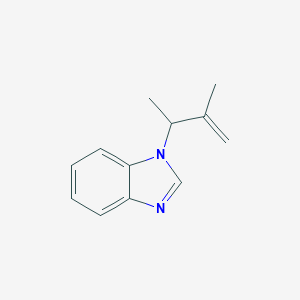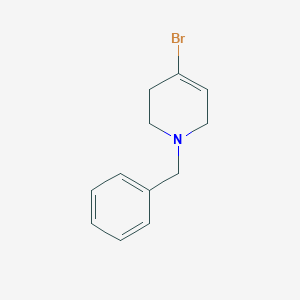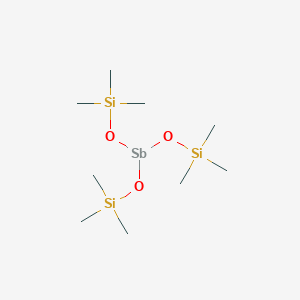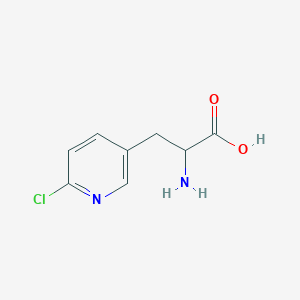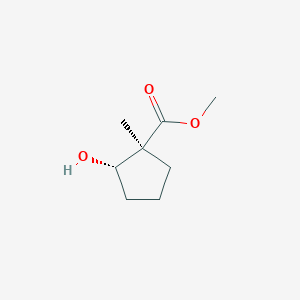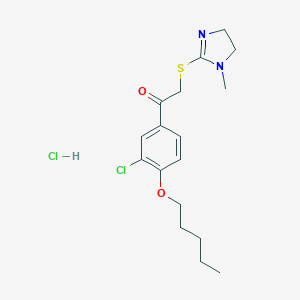
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in the body. Additionally, it has been studied as a potential antimicrobial agent due to its ability to kill bacteria and fungi.
Mécanisme D'action
The mechanism of action of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride varies depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. In anti-inflammatory research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antimicrobial research, it has been shown to kill bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride has various biochemical and physiological effects depending on its application. In anticancer research, it has been shown to inhibit the growth of cancer cells without affecting normal cells. In anti-inflammatory research, it has been shown to reduce inflammation without causing any adverse effects. In antimicrobial research, it has been shown to kill bacteria and fungi without causing any toxicity to human cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its ability to selectively target cancer cells, bacteria, and fungi without affecting normal cells. Another advantage is its ability to reduce inflammation without causing any adverse effects. However, one limitation of using Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride in lab experiments is its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride. One direction is to study its potential applications in other fields such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its synthesis method to increase its yield and reduce its cost. Additionally, further research can be done to understand its mechanism of action in more detail and to identify any potential side effects. Finally, research can be done to develop new derivatives of Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride with improved properties for various applications.
Conclusion
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method involves a multi-step process, and its mechanism of action varies depending on its application. It has various biochemical and physiological effects, and its use in lab experiments has advantages and limitations. Finally, there are several future directions for research on Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride, including studying its potential applications in other fields, optimizing its synthesis method, and developing new derivatives with improved properties.
Méthodes De Synthèse
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-hydroxybenzaldehyde with 1-methyl-2-imidazoline to form 3-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)benzaldehyde. The second step involves the reaction of the product from the first step with 1-bromopentane to form 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)acetophenone. The final step involves the conversion of the product from the second step to Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride by reacting it with hydrochloric acid.
Propriétés
Numéro CAS |
160518-48-9 |
|---|---|
Nom du produit |
Acetophenone, 3'-chloro-2-((1-methyl-2-imidazolin-2-yl)thio)-4'-(pentyloxy)-, hydrochloride |
Formule moléculaire |
C17H24Cl2N2O2S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1-(3-chloro-4-pentoxyphenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)sulfanyl]ethanone;hydrochloride |
InChI |
InChI=1S/C17H23ClN2O2S.ClH/c1-3-4-5-10-22-16-7-6-13(11-14(16)18)15(21)12-23-17-19-8-9-20(17)2;/h6-7,11H,3-5,8-10,12H2,1-2H3;1H |
Clé InChI |
DGRJHJKLIDYGNS-UHFFFAOYSA-N |
SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)C(=O)CSC2=NCCN2C)Cl.Cl |
Autres numéros CAS |
160518-48-9 |
Synonymes |
1-(3-chloro-4-pentoxy-phenyl)-2-[(1-methyl-4,5-dihydroimidazol-2-yl)su lfanyl]ethanone hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



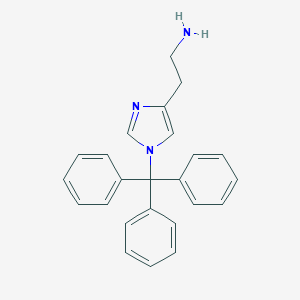
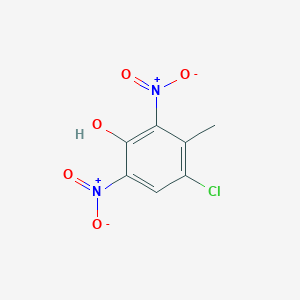
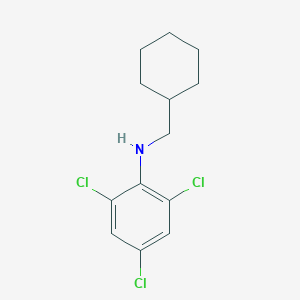
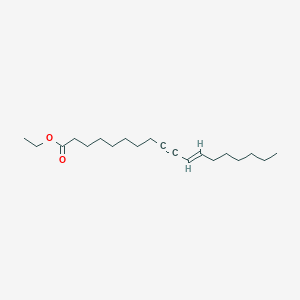
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B71134.png)
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
![methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B71142.png)
